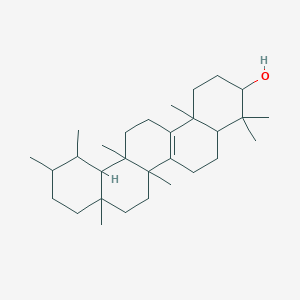

Isobaurenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isoborneol is a bicyclic organic compound and a terpene derivative. It is a chiral molecule that exists as enantiomers. The hydroxyl group in isoborneol is placed in an exo position, distinguishing it from its endo diastereomer, borneol .

Méthodes De Préparation

Isoborneol is synthesized commercially by hydrolysis of isobornyl acetate. The latter is obtained from the treatment of camphene with acetic acid in the presence of a strong acid catalyst . Another method involves the continuous saponification of isobornyl acetate using sodium hydroxide, followed by rectification, layering, washing with water, and crystallization to produce white isoborneol crystals .

Analyse Des Réactions Chimiques

Isoborneol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of isoborneol to camphor using hypochlorous acid. This reaction can be reversed by reducing camphor back to isoborneol using sodium borohydride . Common reagents used in these reactions include methylene chloride and sodium borohydride. The major products formed from these reactions are camphor and isoborneol .

Applications De Recherche Scientifique

Isoborneol has significant applications in scientific research, particularly in enhancing drug delivery across various physiological barriers. It has been used as a permeation enhancer to improve drug delivery to the brain, mucosal barriers, and transdermal applications . Additionally, isoborneol has been studied for its potential to alter cell membrane lipid structures and modulate ATP binding cassette transporters, contributing to its effectiveness in drug delivery .

Mécanisme D'action

The mechanism by which isoborneol exerts its effects involves its ability to modulate lipid bilayers and physiological barriers. Isoborneol’s higher lipid solubility allows it to act as a better permeation enhancer by altering membrane properties and facilitating drug passage across barriers such as the blood-brain barrier . This modulation involves changes in cell membrane lipid structures and tight junction proteins .

Comparaison Avec Des Composés Similaires

Isoborneol is closely related to borneol, its endo diastereomer. Both compounds are bicyclic organic compounds and terpene derivatives, but they differ in the position of the hydroxyl group. Borneol is used in traditional Chinese medicine and has applications in enhancing drug delivery, similar to isoborneol . Other similar compounds include camphor, which is derived from the oxidation of borneol and isoborneol, and fenchol, another widely used compound derived from essential oils .

Is there anything else you would like to know about isoborneol?

Propriétés

Formule moléculaire |

C30H50O |

|---|---|

Poids moléculaire |

426.7 g/mol |

Nom IUPAC |

4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,13,14-tetradecahydro-1H-picen-3-ol |

InChI |

InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)22-9-10-23-26(3,4)24(31)13-15-28(23,6)21(22)12-16-30(29,8)25(27)20(19)2/h19-20,23-25,31H,9-18H2,1-8H3 |

Clé InChI |

FOAKGLWNANRWRP-UHFFFAOYSA-N |

SMILES canonique |

CC1CCC2(CCC3(C4=C(CCC3(C2C1C)C)C5(CCC(C(C5CC4)(C)C)O)C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12294436.png)

![2-Aminobutanedioic acid;6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B12294437.png)

![5-[5-(5-bromo-3-octylthiophen-2-yl)thiophen-2-yl]-4-octylthiophene-2-carbaldehyde](/img/structure/B12294456.png)

![4-[[2-[1-Acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid](/img/structure/B12294468.png)

![2-(17-Hydroxy-13-methyl-3-oxo-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)acetonitrile](/img/structure/B12294490.png)

![(1S,3S,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-4-en-6-one](/img/structure/B12294502.png)

![2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide](/img/structure/B12294510.png)